3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C14H12BClFNO3 and a molecular weight of 307.51 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a carbamoyl group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation .
Biochemical Pathways
The compound affects the biochemical pathway of hydromethylation . Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Preparation Methods
The synthesis of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzeneboronic acid and 5-chloro-2-methylphenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or tetrahydrofuran.
Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction may involve steps such as nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.
Substitution: The fluoro and chloro substituents can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid: This compound lacks the chloro substituent and has different reactivity and applications.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: The presence of a trifluoromethyl group instead of a carbamoyl group significantly alters its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZMYDDUWRSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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